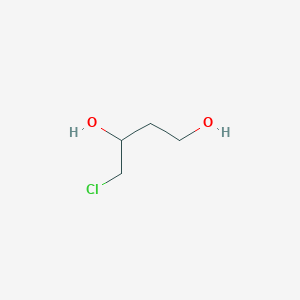

4-Chlorobutane-1,3-diol

描述

4-Chlorobutane-1,3-diol is a chemical compound that has garnered significant attention in the field of organic chemistry. Its structural features, which include a chlorine atom and two hydroxyl groups on a butane (B89635) chain, make it a versatile precursor for the synthesis of more complex molecules. cymitquimica.com The presence of a stereocenter in its structure gives rise to chirality, a fundamental property in the synthesis of pharmaceuticals and other biologically active compounds.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

145873-44-5 |

|---|---|

分子式 |

C4H9ClO2 |

分子量 |

124.56 g/mol |

IUPAC 名称 |

4-chlorobutane-1,3-diol |

InChI |

InChI=1S/C4H9ClO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2 |

InChI 键 |

IQDXPPKWNPMHJI-UHFFFAOYSA-N |

SMILES |

C(CO)C(CCl)O |

规范 SMILES |

C(CO)C(CCl)O |

同义词 |

4-Chloro-1,3-butanediol |

产品来源 |

United States |

Synthetic Methodologies and Preparative Routes for 4 Chlorobutane 1,3 Diol

Conventional Chemical Synthesis Strategies

Conventional approaches to synthesizing 4-chlorobutane-1,3-diol rely on established organic reactions, offering reliable and scalable routes to this important compound.

Reduction of 4-Halo-3-hydroxybutyric Acid Esters

A principal and foundational method for preparing this compound involves the reduction of 4-halo-3-hydroxybutyric acid esters. This strategy is particularly effective for producing chiral forms of the diol, which are crucial for the synthesis of enantiomerically pure pharmaceuticals. scispace.comnih.gov

The reduction of a 4-halo-3-hydroxybutyric acid ester to this compound proceeds via a two-step nucleophilic addition of a hydride to the ester's carbonyl group. libretexts.org The initial attack forms a tetrahedral intermediate, which then collapses, eliminating the alkoxide leaving group to yield an aldehyde. A second hydride nucleophile immediately attacks the aldehyde, and subsequent protonation of the resulting alkoxide produces the primary alcohol. libretexts.org

Following the reduction, an acidic workup, often with hydrochloric or sulfuric acid, is necessary to protonate any remaining borate (B1201080) complexes and facilitate the separation of the water-soluble this compound.

The choice of reducing agent and solvent system is critical in the reduction of 4-halo-3-hydroxybutyric acid esters. Strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly used. libretexts.org While LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols, NaBH₄ is generally considered a milder reagent. libretexts.org However, in some instances, NaBH₄ has been successfully employed for this transformation.

The selection of the solvent is also crucial. Tetrahydrofuran (B95107) (THF) is a frequently used solvent for these reductions, providing a suitable medium for the reaction to proceed efficiently at controlled temperatures, often around 0°C. The solvent system can also influence the stereochemical outcome of the reaction. For instance, in the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate, an aqueous/octanol biphasic system was used to enhance the conversion and yield of the desired product. scispace.comresearchgate.net

Maintaining and controlling the stereochemistry at the C-3 position is of paramount importance when synthesizing chiral this compound. The enantiomeric excess (ee) of the final product is a key measure of the reaction's success.

The reduction of ethyl (R)-4-chloro-3-hydroxybutyrate with sodium borohydride in tetrahydrofuran has been reported to yield (R)-4-chloro-1,3-butanediol with an enantiomeric excess of 85–90%.

For achieving higher enantioselectivity, biocatalytic methods employing stereoselective carbonyl reductases have proven to be highly effective. scispace.comnih.gov For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a recombinant E. coli expressing a carbonyl reductase from Burkholderia gladioli resulted in the formation of (R)-ethyl 4-chloro-3-hydroxybutyrate with an impressive 99.9% ee. scispace.comnih.govresearchgate.net Similarly, an alcohol dehydrogenase from Stenotrophomonas maltophilia has been used for the synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate, achieving over 99.9% ee. acs.org These biocatalytic systems often incorporate a cofactor regeneration system to ensure the continuous supply of the necessary reducing equivalents (e.g., NADPH). scispace.comnih.govresearchgate.net

Table 1: Comparison of Reducing Agents and Resulting Enantiomeric Excess (ee)

| Precursor | Reducing Agent/System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ethyl (R)-4-chloro-3-hydroxybutyrate | Sodium borohydride (NaBH₄) in THF | (R)-4-chloro-1,3-butanediol | 85–90% | |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli with carbonyl reductase (BgADH3) | (R)-Ethyl 4-chloro-3-hydroxybutyrate | 99.9% | scispace.comnih.govresearchgate.net |

Direct Halogenation of Butanediol (B1596017) Precursors

An alternative synthetic route involves the direct chlorination of a butanediol precursor, such as 1,3-butanediol (B41344). This method offers a more direct pathway to the target molecule, although controlling regioselectivity and stereoselectivity can be challenging.

Acid-catalyzed chlorination is a viable method for the synthesis of this compound. This approach typically involves treating 1,3-butanediol with a chlorinating agent in the presence of an acid catalyst. For example, hydrogen chloride (HCl) can be used in conjunction with a dehydrating agent like calcium chloride. The reaction temperature is a critical parameter to control for optimizing the yield and minimizing side reactions.

In a related one-pot esterification-chlorination reaction, carboxylic acids have been shown to influence the regioselectivity of the chlorination of 1,3-butanediol. researchgate.net

Regioselectivity and Yield Optimization

Achieving high regioselectivity and optimizing the yield are critical aspects of the synthesis of this compound. The choice of reagents and reaction conditions plays a pivotal role in directing the reaction towards the desired product and minimizing the formation of byproducts.

In the reduction of ethyl 4-chloro-3-(S)-hydroxybutyrate, sodium borohydride is often favored due to its mild reactivity, which is compatible with the ester group. The use of a solvent like toluene (B28343) facilitates phase separation during the workup, simplifying the purification process. Temperature control is also crucial; conducting the reaction at sub-ambient temperatures, around 10°C, can improve the yield by minimizing the hydrolysis of the ester.

Diarylborinic acid catalysis has been shown to be an effective method for the regioselective monoacylation, sulfonylation, and alkylation of 1,2- and 1,3-diols. organic-chemistry.org This method is competitive with organotin-catalyzed reactions in terms of efficiency and operational simplicity. organic-chemistry.org The mechanism is believed to involve a tetracoordinate borinate complex that reacts with the electrophile in the rate-limiting step. organic-chemistry.org

Advanced and Stereoselective Synthesis

The demand for enantiomerically pure compounds in various industries, particularly pharmaceuticals, has driven the development of advanced and stereoselective synthetic methods for this compound.

Biocatalytic and Chemo-Enzymatic Pathways.benchchem.comnih.govacademie-sciences.fr

Biocatalysis and chemo-enzymatic strategies offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. nih.govacademie-sciences.frrsc.org These methods utilize enzymes or whole microbial cells to catalyze specific transformations, often with high enantioselectivity and under mild reaction conditions. nih.govacademie-sciences.frrsc.org

Recombinant Escherichia coli has been successfully employed for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to produce chiral precursors of this compound. nih.govnih.gov For instance, E. coli cells expressing an aldehyde reductase gene from Sporobolomyces salmonicolor have been used to catalyze the reduction of COBE to ethyl (R)-4-chloro-3-hydroxybutanoate (CHBE). nih.gov This process requires a cofactor regeneration system, often involving NADP+, glucose, and glucose dehydrogenase. nih.gov To overcome substrate instability and inhibition in aqueous systems, a two-phase system with n-butyl acetate (B1210297) can be used, leading to high yields and optical purity. nih.gov Under optimized conditions, a molar conversion yield of 91.1% and an optical purity of 91% enantiomeric excess (ee) have been achieved. nih.gov

Another approach involves using two co-existing recombinant E. coli strains. One strain expresses an NADPH-dependent aldehyde reductase gene for the asymmetric reduction, while the other expresses a glucose dehydrogenase gene for NADPH regeneration. nih.gov This system allows for the efficient conversion of COBE to (R)-CHBE with a product yield of 90.5% and an optical purity of 99% ee without the external addition of glucose dehydrogenase or NADP+/NADPH. nih.gov

Table 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE) using E. coli

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| E. coli JM109 (pKAR) expressing aldehyde reductase | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutanoate (CHBE) | 91.1% | 91% | nih.gov |

| Two co-existing recombinant E. coli strains | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutanoate (CHBE) | 90.5% | 99% | nih.gov |

Enzymes are valuable tools in synthetic chemistry, enabling transformations that are often difficult to achieve with conventional methods. nih.gov In the context of this compound synthesis, enzyme-catalyzed reactions are used to produce chiral building blocks with high stereochemical purity.

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), a key intermediate for statins, has been achieved using various microbial catalysts. drpress.org Aureobasidium pullulans has been used in an aqueous/ionic liquid biphase system to improve productivity and optical purity. researchgate.net Yeast fermentation broth, with the addition of β-cyclodextrin, has also been shown to catalyze this reduction, achieving a yield of 76% and an enantiomeric excess of 92% for (S)-CHBE. cjcatal.com Furthermore, whole cells of Candida magnoliae have been used for the efficient bioreduction of COBE to (S)-4-chloro-3-hydrobutanoate with a high yield (93.8%) and enantiomeric excess (92.7%) in a water/n-butyl acetate two-phase system. koreascience.kr

Table 2: Enzyme-Catalyzed Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)

| Biocatalyst | Reaction System | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Aureobasidium pullulans | Aqueous/Ionic Liquid Biphase | (S)-CHBE | - | - | researchgate.net |

| Yeast Fermentation Broth | Aqueous with β-cyclodextrin | (S)-CHBE | 76% | 92% | cjcatal.com |

| Candida magnoliae | Water/n-Butyl Acetate Two-Phase | (S)-4-chloro-3-hydrobutanoate | 93.8% | 92.7% | koreascience.kr |

Chiral Pool Approaches and Auxiliary-Mediated Synthesis.benchchem.com

Chiral pool synthesis utilizes readily available chiral molecules as starting materials to synthesize new chiral compounds. This approach is valuable for the preparation of enantiomerically pure this compound. A modular chemoenzymatic synthesis based on asymmetric organo- and biocatalytic reaction sequences allows for the construction of both stereogenic centers of 1,3-diols, providing access to all four possible stereoisomers in enantiomerically pure form. researchgate.net

Auxiliary-mediated synthesis involves the temporary attachment of a chiral auxiliary to a substrate to direct a stereoselective reaction. The Evans auxiliary, for example, has been used in the stereoselective synthesis of piperazic acid and its 4-hydroxy analogues. thieme-connect.de

Flow Chemistry and Continuous Reactor Systems in Preparation.benchchem.com

Flow chemistry, or continuous processing, offers several advantages over traditional batch reactions, including improved safety, better heat and mass transfer, and enhanced reproducibility. mt.comfrontiersin.org This technology is increasingly being adopted in the pharmaceutical and fine chemical industries. mt.com

For the industrial-scale production of this compound, continuous flow reactors are employed to improve reaction control and throughput. A patented process involves a reduction stage where ethyl 4-chloro-3-(S)-hydroxybutyrate and NaBH₄ are fed into a tubular reactor, achieving over 95% conversion within two hours. The subsequent acid quenching and vacuum distillation steps lead to a purified diol with an enantiomeric excess of ≥99%. The use of continuous flow systems can significantly reduce reaction times.

Table 3: Industrial Production of this compound via Continuous Flow Reactor

| Stage | Process | Efficiency/Purity | Reference |

|---|---|---|---|

| Reduction | Ethyl 4-chloro-3-(S)-hydroxybutyrate and NaBH₄ in a tubular reactor at 25°C | >95% conversion in 2 hours | |

| Acid Quenching | Effluent mixed with 0.5N HCl for phase separation | >90% isolation efficiency | |

| Distillation | Vacuum distillation (50–70°C, 10–15 mmHg) | ≥99% enantiomeric excess (ee) |

Challenges and Innovations in Large-Scale Synthesis of this compound

The industrial-scale synthesis of this compound, a valuable chiral intermediate in the pharmaceutical and specialty chemical industries, presents a unique set of challenges that necessitate innovative solutions to ensure efficiency, purity, and economic viability. Key hurdles include managing side reactions, controlling stereochemistry, and optimizing downstream processing. In response, significant advancements have been made in process intensification and purification methodologies.

Furthermore, maintaining the desired stereochemistry is critical, as the biological activity of many downstream products is dependent on a specific enantiomer. nih.gov Conditions that can lead to racemization, such as extreme pH or high temperatures during workup and purification, must be carefully controlled. For instance, excessively acidic conditions (pH <3) can promote the formation of chlorohydrin impurities, while neutral or alkaline conditions (pH >7) may cause decomposition of the diol.

Innovations in synthetic methodology have been crucial in addressing these challenges. The adoption of continuous flow reactors represents a significant leap forward in the industrial production of this compound. These systems offer superior control over reaction parameters compared to traditional batch reactors, leading to higher throughput and more consistent product quality.

One patented process highlights the effectiveness of this approach. In a tubular reactor, the reduction of ethyl 4-chloro-3-(S)-hydroxybutyrate with sodium borohydride at 25°C can achieve a conversion rate of over 95% in just two hours. This is followed by an acid quenching step with 0.5N HCl, which facilitates phase separation and allows for the isolation of the aqueous phase containing the desired product with greater than 90% efficiency.

Further process intensification has been achieved through techniques like in situ neutralization. Automated pH control during the addition of a base like sodium hydroxide (B78521) minimizes manual intervention and helps maintain the optimal pH range to prevent racemization and degradation.

Innovations in purification have also been critical. Implementing a gradient cooling strategy (e.g., 10°C/hr) during crystallization has been shown to reduce impurities by 30–40%. For final purification, vacuum distillation at 50–70°C and 10–15 mmHg is employed to achieve an enantiomeric excess of ≥99%.

The table below summarizes key parameters and outcomes in the large-scale synthesis of this compound, contrasting traditional challenges with modern innovative solutions.

| Parameter | Challenge | Innovation/Solution | Reported Outcome |

|---|---|---|---|

| Reaction Control | Difficulty in maintaining consistent temperature and reagent distribution in large batch reactors. | Use of continuous flow reactors (e.g., tubular reactors). | >95% conversion in 2 hours. |

| By-product Formation | Generation of 4-chlorobutanols and chlorinated ethers. | Optimized reaction conditions in flow reactors and controlled crystallization. | Impurity reduction of 30–40% through gradient cooling. |

| Stereochemical Purity | Risk of racemization under harsh pH and temperature conditions. | Strict pH control (4.0 ± 0.5) via automated in situ neutralization and sub-zero temperature control (-20°C to 0°C). | >99% optical purity. |

| Downstream Processing | Complex purification from by-products and reaction media. | Efficient acid quenching for phase separation followed by vacuum distillation. | >90% isolation efficiency and ≥99% enantiomeric excess. |

| Solvent Management | Recovery and management of solvents like toluene and ethyl acetate. | Fractional distillation for solvent recovery. | 90–95% solvent reuse. |

Chemical Reactivity, Transformation, and Derivatization

Reactions at Hydroxyl Functionalities

The two hydroxyl groups at positions 1 and 3 are primary and secondary alcohols, respectively. These groups can undergo typical alcohol reactions, such as esterification and etherification, providing pathways to various derivatives. cymitquimica.com

Esterification of 4-chlorobutane-1,3-diol can be achieved by reacting it with carboxylic acids, acid chlorides, or acid anhydrides. This reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent, resulting in the formation of an ester linkage. The presence of two hydroxyl groups allows for the formation of mono- or di-esters, depending on the stoichiometry of the reactants and the reaction conditions. While specific documented examples for this compound are not prevalent, the principles of alcohol esterification are fundamental in organic chemistry and are applicable to this diol. cymitquimica.com

The hydroxyl groups of this compound can also be converted into ethers. cymitquimica.com A common method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base to form an alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide. For this compound, this could involve reacting it with a base and then an alkyl halide to form a mono- or di-ether. Another approach is acid-catalyzed dehydration, although this can be complex for diols and may lead to cyclization or elimination products depending on the conditions.

Reactions at the Halogen Center

The chlorine atom at the C-4 position is a key reactive site, primarily participating in nucleophilic substitution and elimination reactions. cymitquimica.com

The carbon atom bonded to the chlorine is electrophilic, making it susceptible to attack by nucleophiles. gacariyalur.ac.in In these reactions, a nucleophile replaces the chloride ion, which is a good leaving group. gacariyalur.ac.in This is a classic example of a nucleophilic substitution reaction, which can proceed through either an S_N1 or S_N2 mechanism, although the S_N2 pathway is generally favored for primary alkyl halides. gacariyalur.ac.in A wide range of nucleophiles can be used, including hydroxide (B78521), alkoxides, cyanide, and ammonia, to introduce different functional groups into the molecule. For instance, reaction with a hydroxide ion can substitute the chlorine to form 1,2,4-butanetriol.

One of the most significant reactions of this compound is its intramolecular cyclization to form 3-hydroxytetrahydrofuran (B147095). justia.com This reaction is an intramolecular nucleophilic substitution, where one of the hydroxyl groups (typically the one at C-3) acts as the nucleophile, attacking the carbon bearing the chlorine atom. This process is often facilitated by a base, which deprotonates the hydroxyl group to increase its nucleophilicity, or by heating under acidic conditions. justia.com

The synthesis of 3-hydroxytetrahydrofuran often begins with the reduction of a 4-halo-3-hydroxybutyric acid ester, such as ethyl 4-chloro-3-(S)-hydroxybutyrate. justia.comchemicalbook.com This reduction is typically carried out using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent. justia.com The initial product of this reduction is the corresponding 4-chloro-1,3-butanediol.

Following the reduction, the 4-chloro-1,3-butanediol intermediate is subjected to conditions that promote cyclization. This can be achieved by heating the aqueous solution of the diol. justia.comgoogle.com The reaction can be performed under weakly acidic to neutral conditions. google.com For example, heating an aqueous solution of 4-chloro-1,3-(S)-butanediol can induce cyclization to yield 3-(S)-hydroxytetrahydrofuran. justia.com The reaction proceeds as the hydroxyl group at the C-3 position attacks the C-4 carbon, displacing the chloride ion and forming the five-membered tetrahydrofuran (B95107) ring. The temperature is a critical factor, with the reaction being significantly activated at temperatures of 90°C or higher. google.com

Formation of Cyclic Ethers: 3-Hydroxytetrahydrofuran Cyclization

Impact of pH and Solvent Environment on Cyclization

The intramolecular cyclization of this compound is a critical transformation that is highly sensitive to the pH and the solvent system employed. This reaction typically yields 3-hydroxytetrahydrofuran, a valuable downstream product.

The pH of the reaction medium is a dominant factor in controlling the cyclization process. Acidic conditions are generally required to facilitate this transformation. For instance, heating this compound in dilute hydrochloric acid (e.g., 0.5N HCl) at temperatures between 80–85°C promotes efficient cyclization. Maintaining a specific pH range, typically between 4.0 and 5.0, is crucial for optimizing the yield and preserving the stereochemical integrity of the product, ensuring high optical purity (>99%). Deviations from this optimal pH range can lead to undesirable side reactions. Excessively acidic environments (pH < 3) may favor the formation of other chlorohydrin isomers, while neutral or basic conditions (pH > 7) can lead to decomposition of the diol.

The choice of solvent also plays a significant role, particularly in the preceding reduction steps that form the diol and in the subsequent workup. Polar aprotic solvents like tetrahydrofuran (THF) are often used during the synthesis of the diol as they enhance the reactivity of hydride reagents and minimize side reactions. During the workup and cyclization, aqueous systems are common. The water-solubility of this compound allows for effective phase separation to remove organic impurities before the final cyclization step is induced by heating in an acidic aqueous solution.

Table 1: Effect of pH on the Cyclization of this compound

| pH Range | Predominant Outcome | Reported Conditions |

|---|---|---|

| < 3 | Favors chlorohydrin formation | Excessively acidic conditions |

| 4.0 - 5.0 | Optimal for 3-hydroxytetrahydrofuran formation | 80-85°C, stabilized with NaOH titration |

| > 7 | Promotes diol decomposition | Neutral to basic conditions |

Oxidation and Reduction Chemistry

The presence of two hydroxyl groups (one primary, one secondary) and a chloro-substituent makes this compound susceptible to various oxidation and reduction reactions.

Oxidation Pathways to Carboxylic Acids and Aldehydes

The oxidation of this compound can lead to different products depending on the reagents and conditions used. The primary alcohol at the C-1 position can be oxidized to an aldehyde (4-chloro-3-hydroxybutanal) or further to a carboxylic acid (4-chloro-3-hydroxybutanoic acid). The secondary alcohol at the C-3 position can be oxidized to a ketone.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄) are capable of oxidizing the primary alcohol to a carboxylic acid. libretexts.orglibretexts.org To achieve this transformation, an excess of the oxidizing agent is typically used, and the reaction is often heated under reflux to ensure the intermediate aldehyde is fully oxidized. libretexts.org Weaker or more controlled oxidizing conditions are necessary to isolate the aldehyde. This often involves using a limited amount of the oxidizing agent and distilling the more volatile aldehyde from the reaction mixture as it forms to prevent further oxidation. libretexts.org

Reduction to Halogenated Alcohols and Diols

The reduction chemistry involving this compound primarily focuses on its synthesis from related carbonyl compounds. The most common route to obtaining this compound is through the reduction of 4-halo-3-hydroxybutyric acid esters, such as ethyl 4-chloro-3-hydroxybutyrate. This ester is reduced using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are typically performed in organic solvents such as tetrahydrofuran (THF) or toluene (B28343) at controlled temperatures (0°C to 25°C) to yield this compound with high stereochemical purity.

More advanced methods involve the catalytic asymmetric hydrogenation of corresponding ω-chloroketones using iridium catalysts, which can produce chiral chlorohydrins like this compound with excellent yields and enantioselectivities. acs.orgnih.gov The reduction of the chloro-group itself to yield butane-1,3-diol is also possible but less commonly the primary goal, as the chloro-functionality is often desired for subsequent synthetic steps.

Table 2: Synthesis of this compound via Reduction

| Precursor | Reducing Agent(s) | Solvent | Typical Yield/Purity |

|---|---|---|---|

| Ethyl 4-chloro-3-hydroxybutyrate | NaBH₄ or LiAlH₄ | THF, Toluene | >95% conversion, high stereochemical fidelity |

| ω-chloroketones | H₂ with Ir/f-phamidol catalyst | Varies (e.g., aprotic solvents) | Up to >99% yield, >99% ee acs.org |

Formation of Advanced Chemical Derivatives

The bifunctional nature of this compound, possessing both nucleophilic hydroxyl groups and an electrophilic carbon-chlorine bond, makes it a valuable building block for more complex molecules.

Precursors for Complex Molecular Architectures

This compound serves as a key chiral intermediate in the synthesis of a variety of complex organic compounds, including active pharmaceutical ingredients (APIs) and other biologically active molecules. uniovi.es Its stereocenters are critical for producing enantiomerically pure target molecules. For example, it is a precursor in the synthesis of compounds like amprenavir, an HIV protease inhibitor, through its conversion to 3-hydroxytetrahydrofuran. google.com The ability to use either the (S)- or (R)-enantiomer allows for entry into different chiral series, making it a versatile tool in asymmetric synthesis. It is also used as a starting material for creating other valuable intermediates such as amino alcohols, epoxides, and pyrrolidines. uniovi.es

Application in Polymer Science and Specialty Chemical Production

In industrial chemistry, this compound is utilized as a monomer or a building block for the production of specialty chemicals and polymers. lookchem.com Its incorporation into polymer chains, such as polyesters or polyurethanes, can modify the properties of the final material, for instance by introducing polarity or providing a site for further functionalization via the chloro-group. This versatility allows it to be used in creating a range of products, from materials with enhanced performance characteristics to additives in cosmetics.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Hydroxytetrahydrofuran |

| 4-Chloro-3-hydroxybutanal |

| 4-Chloro-3-hydroxybutanoic acid |

| 4-Chloro-1-hydroxybutan-3-one |

| Butane-1,3-diol |

| Ethyl 4-chloro-3-hydroxybutyrate |

| Sodium borohydride |

| Lithium aluminum hydride |

| Tetrahydrofuran (THF) |

| Toluene |

| Potassium permanganate |

| Jones reagent (Chromium trioxide in sulfuric acid) |

Spectroscopic and Advanced Analytical Methodologies for Characterization

Chromatographic Techniques for Purity and Enantiomeric Purity

Chromatography is fundamental in separating 4-Chlorobutane-1,3-diol from impurities and for resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

Chiral HPLC is a critical technique for separating the enantiomers of this compound and determining the enantiomeric purity of a sample. nih.gov This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including alcohols and diols. phenomenex.comresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. researchgate.net The differential stability of these complexes results in the separation.

For a molecule like this compound, a normal-phase or reversed-phase method could be developed. The choice of mobile phase, typically a mixture of alkanes and alcohols for normal-phase or water/acetonitrile/methanol for reversed-phase, is optimized to achieve the best resolution.

| Parameter | Typical Condition |

|---|---|

| Column | Chiralpak® AD-H or similar amylose-based CSP |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Refractive Index (RI) |

| Expected Elution | Baseline separation of (R)- and (S)-enantiomers |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the impurity profiling of volatile and semi-volatile compounds. thermofisher.com It is well-suited for identifying and quantifying impurities that may be present in this compound, such as residual starting materials, by-products from the synthesis, or degradation products. thermofisher.com

The analysis involves vaporizing the sample and passing it through a capillary column. The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase coated on the column wall. sigmaaldrich.com For polar analytes like diols, derivatization is sometimes employed to increase volatility and improve peak shape. However, specialized polar capillary columns can often analyze these compounds directly. sigmaaldrich.com

| Parameter | Typical Condition |

|---|---|

| Column | DB-Wax or similar polar phase (e.g., Polyethylene Glycol) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 240 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound (Cl-CH₂-CH(OH)-CH₂-CH₂-OH), one would expect distinct signals for the protons on each carbon. The protons adjacent to electronegative atoms (Cl and OH) will be shifted downfield (to a higher ppm value). pressbooks.pub

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in the molecule. oregonstate.edu Similar to ¹H NMR, carbons bonded to electronegative atoms will appear at lower fields. youtube.com

Predicted NMR Chemical Shifts (δ) in CDCl₃

| Position | ¹H NMR Shift (ppm, Multiplicity) | ¹³C NMR Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | ~3.7-3.9 (m) | ~60-65 |

| C2 (-CH₂) | ~1.7-1.9 (m) | ~35-40 |

| C3 (-CHOH) | ~4.0-4.2 (m) | ~68-72 |

| C4 (-CH₂Cl) | ~3.6-3.8 (m) | ~48-52 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. wikipedia.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons on C1/C2, C2/C3, and C3/C4, confirming the butane (B89635) backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. youtube.com This allows for the definitive assignment of each carbon signal to its attached proton(s). For example, the proton signal at ~4.0-4.2 ppm would show a cross-peak to the carbon signal at ~68-72 ppm, assigning them both to C3.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. youtube.com It is crucial for identifying connectivity across quaternary carbons (not present in this molecule) and for piecing together molecular fragments. For instance, the protons on C1 would show an HMBC correlation to C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is critical for determining stereochemistry. slideshare.net For a specific diastereomer of this compound, NOESY could reveal through-space interactions that help define the relative configuration of the hydroxyl group at C3.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. When coupled with GC or LC, it is a powerful tool for identifying unknown compounds and impurities. The mass spectrum of this compound would be expected to show a characteristic molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of about 3:1. docbrown.info

Electron impact (EI) ionization would likely cause fragmentation of the molecule. chemguide.co.uk Common fragmentation pathways for this molecule would include:

Loss of a water molecule (H₂O) from the diol functionality.

Loss of hydrogen chloride (HCl).

Cleavage of the carbon-carbon bonds, leading to smaller fragment ions. docbrown.info

Predicted Key Mass Fragments

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 124/126 | [C₄H₉ClO₂]⁺ | Molecular ion (M⁺, M+2) |

| 106/108 | [M - H₂O]⁺ | Loss of water |

| 88 | [M - HCl]⁺ | Loss of hydrogen chloride |

| 75/77 | [CH(OH)CH₂Cl]⁺ | Cleavage between C2-C3 |

| 49/51 | [CH₂Cl]⁺ | Alpha cleavage |

Identification and Molecular Weight Determination

The primary identification and determination of the molecular weight of this compound are accomplished through mass spectrometry. This technique provides the exact mass of the compound, which is a critical piece of data for confirming its molecular formula. The molecular formula for this compound is C4H9ClO2. guidechem.comlookchem.com This formula leads to a calculated molecular weight of approximately 124.57 g/mol . bldpharm.com High-resolution mass spectrometry can provide a more precise measurement, known as the exact mass, which for this compound is 124.0291072 Da. lookchem.comnih.gov

| Property | Value | Source |

| Molecular Formula | C4H9ClO2 | guidechem.comlookchem.com |

| Molecular Weight | ~124.57 g/mol | bldpharm.com |

| Exact Mass | 124.0291072 Da | lookchem.comnih.gov |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is also instrumental in confirming the structure of this compound through the analysis of its fragmentation pattern. When the molecule is ionized in the mass spectrometer, the resulting molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions.

Expected key fragmentation pathways for this compound include:

Loss of a water molecule (-H₂O): Dehydration from the diol structure would result in a fragment ion with a mass of M-18.

Loss of hydrogen chloride (-HCl): Elimination of HCl could lead to a fragment ion with a mass of M-36.

Alpha-cleavage: The breaking of C-C bonds adjacent to the hydroxyl groups is a common fragmentation pathway for alcohols. This would lead to various smaller fragment ions.

Cleavage of the C-Cl bond: The C-Cl bond is relatively weak and can break to form a butyl-diol cation ([C₄H₉O₂]⁺) at m/z 89 and a chlorine radical, or a butyl cation ([C₄H₉]⁺) at m/z 57 after subsequent rearrangement and loss of the hydroxyl groups. docbrown.info

The resulting mass spectrum would be a unique fingerprint of the molecule, and the masses and relative abundances of the fragment ions would allow for the confirmation of the connectivity of the atoms in this compound.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While a specific spectrum for this compound is not provided in the search results, its characteristic IR absorptions can be predicted based on its structure, which contains hydroxyl (-OH), alkyl (C-H), and chloro (C-Cl) functional groups. The IR spectrum of the closely related compound 1,3-Butanediol (B41344) provides a reference for the diol backbone. nist.gov

The principal expected IR absorption bands for this compound are summarized in the table below.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |

| Hydroxyl | O-H stretch | ~3600-3200 | Strong, broad absorption band |

| Alkyl | C-H stretch | ~3000-2850 | Strong, sharp absorptions |

| Hydroxyl | C-O stretch | ~1260-1050 | Strong intensity |

| Alkyl Halide | C-Cl stretch | ~800-600 | Moderate to strong absorption |

Solid-State Characterization Techniques

X-ray Diffraction (XRD) for Crystal Structure Analysis

To perform single-crystal XRD, a suitable single crystal of the compound must be grown and then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a model of the electron density, from which the atomic positions can be determined. mdpi.com

While XRD is a powerful tool for unambiguous structure determination, a search of the available literature did not yield any published reports on the single-crystal X-ray structure of this compound. If such a study were to be conducted on a crystalline sample, it would provide conclusive proof of the compound's structure and stereochemistry.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. nih.govwikipedia.orgslideshare.net By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify and quantify various thermal transitions. wikipedia.orglibretexts.org For this compound, DSC analysis provides critical information regarding its melting point, glass transition temperature, and any polymorphic transformations or decomposition events.

The analysis involves heating a small, encapsulated sample of this compound at a constant rate. The resulting thermogram, a plot of heat flow versus temperature, reveals endothermic and exothermic processes. An endothermic event, such as melting, is observed as a peak representing the absorption of heat required to transition from a solid to a liquid state. Conversely, an exothermic event, like crystallization or decomposition, would appear as a peak indicating the release of heat. youtube.com

The melting point (T_m) is a key parameter for assessing the purity of this compound. A sharp, well-defined melting peak at a specific temperature is indicative of a highly pure compound. Impurities typically lead to a broader melting range at a depressed temperature. Furthermore, if the compound can exist in an amorphous or glassy state, a subtle shift in the baseline of the DSC curve, known as the glass transition temperature (T_g), may be observed. williams.edu This transition corresponds to the temperature at which the amorphous solid becomes more rubbery and less brittle.

Should this compound exhibit polymorphism, the existence of different crystalline forms, DSC can be used to study the transitions between these forms. Each polymorph would have a unique melting point and enthalpy of fusion, which can be detected and quantified by DSC.

A hypothetical DSC analysis of this compound might yield the data presented in the interactive table below. This data would be crucial for quality control and for understanding the compound's physical stability under different temperature conditions.

Hypothetical Thermal Transitions of this compound

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (T_g) | -90.5 | - | - |

| Crystallization (T_c) | -50.2 | -45.8 | -45.7 |

| Melting (T_m) | 45.3 | 48.1 | 120.9 |

Circular Dichroism (CD) for Enantiomeric Purity and Conformation

Circular Dichroism (CD) spectroscopy is an essential analytical technique for the characterization of chiral molecules like this compound. nih.gov This method measures the differential absorption of left and right circularly polarized light by a chiral sample. chromatographytoday.com Since enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to determine the enantiomeric purity and to gain insights into the three-dimensional structure or conformation of the molecule in solution.

For this compound, which contains a stereocenter, its two enantiomers, (R)- and (S)-4-Chlorobutane-1,3-diol, will produce CD spectra that are mirror images of each other. A pure sample of one enantiomer will exhibit a characteristic CD spectrum with positive or negative bands at specific wavelengths. A racemic mixture, containing equal amounts of both enantiomers, will be CD-silent as the signals from the two enantiomers cancel each other out. chromatographytoday.com

The primary application of CD spectroscopy for this compound is the determination of its enantiomeric excess (ee). By comparing the CD signal intensity of a sample to that of a pure enantiomeric standard, the relative amounts of the two enantiomers can be quantified. A calibration curve can be constructed by plotting the CD signal at a specific wavelength against known enantiomeric compositions. nih.gov This allows for a rapid and accurate assessment of the enantiomeric purity of newly synthesized or purified batches of the compound.

Furthermore, the shape and intensity of the CD spectrum are sensitive to the conformation of the molecule. Intramolecular hydrogen bonding, for instance, can influence the spatial arrangement of the chromophores (in this case, the chlorine and hydroxyl groups) and thus affect the CD signal. By analyzing the CD spectrum, often in conjunction with computational modeling, it is possible to deduce the preferred conformation of this compound in a given solvent.

The table below illustrates the type of data that would be obtained from a CD spectroscopic analysis of the enantiomers of this compound, highlighting the equal and opposite nature of their signals, which is fundamental to the determination of enantiomeric purity.

Hypothetical Circular Dichroism Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| (R)-4-Chlorobutane-1,3-diol | 210 | +5.2 |

| (S)-4-Chlorobutane-1,3-diol | 210 | -5.2 |

| Racemic this compound | 210 | 0.0 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Conformations

The flexible nature of the butane (B89635) backbone in 4-chlorobutane-1,3-diol allows it to adopt numerous spatial arrangements, or conformations. Quantum chemical calculations are instrumental in identifying the most stable conformers and understanding the energetic landscape of its conformational changes.

Detailed research findings on related β-halohydrins have been conducted using high-level ab initio methods like the G3 theory. yu.edu.jo These studies systematically explore the potential energy surface by rotating the key dihedral angles. For this compound, the crucial dihedral angles would be along the C1-C2, C2-C3, and C3-C4 bonds, as well as the rotation of the hydroxyl groups.

The most stable conformers are typically those that are stabilized by intramolecular hydrogen bonding. yu.edu.jo In the case of this compound, this would involve an interaction between the hydrogen of one of the hydroxyl groups and the chlorine atom or the oxygen of the other hydroxyl group. The gauche arrangements of the chloro and hydroxyl substituents are often favored, as they can facilitate these stabilizing intramolecular interactions. yu.edu.jo

Table 1: Representative Calculated Conformational Data for a Generic β-Chlorohydrin

| Conformer Description | Dihedral Angle (X-C-C-O) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| Gauche (g-, g+) | ~60° | 0.00 | Intramolecular H-bond (OH···Cl) |

| Gauche (g+, g-) | ~-60° | 0.00 | Intramolecular H-bond (OH···Cl) |

| Anti | ~180° | > 2.00 | Steric minimization |

Note: This table is illustrative and based on general findings for β-halohydrins. Specific values for this compound would require dedicated calculations.

Reaction Pathway Modeling and Transition State Analysis

A significant reaction of this compound is its acid-catalyzed intramolecular cyclization to form 3-hydroxytetrahydrofuran (B147095). Computational modeling can elucidate the mechanism of this reaction by mapping out the entire reaction pathway, including the structures of intermediates and, crucially, the transition states.

Theoretical investigations would typically employ Density Functional Theory (DFT) methods to model the reaction. The process would involve locating the transition state structure for the ring-closing step. This analysis provides the activation energy barrier for the reaction, which is a key determinant of the reaction rate. By comparing the energies of different possible pathways (for example, attack of the C1-hydroxyl versus the C3-hydroxyl), the regioselectivity of the cyclization can be predicted.

Furthermore, transition state analysis can reveal the geometric requirements for the cyclization to occur, such as the necessary pre-organization of the diol into a specific conformation that brings the reacting groups into proximity. For the formation of the five-membered tetrahydrofuran (B95107) ring, a "chair-like" transition state is often proposed. nottingham.ac.uk

Table 2: Conceptual Data from Reaction Pathway Modeling of this compound Cyclization

| Species | Description | Calculated Relative Energy (kcal/mol) |

| Reactant | This compound (protonated) | 0.0 |

| Transition State | Cyclization to 3-hydroxytetrahydrofuran | +15 to +25 |

| Product | 3-Hydroxytetrahydrofuran (protonated) | -5 to -15 |

Note: The energy values are conceptual and represent typical ranges for such reactions.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a valuable tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. frontiersin.orgresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. imist.magaussian.com

For this compound, theoretical predictions of its ¹H and ¹³C NMR spectra can aid in the structural confirmation and assignment of experimental spectra. The process involves first performing a conformational search to identify the low-energy conformers. The NMR parameters are then calculated for each significant conformer, and a Boltzmann-weighted average is computed to obtain the final predicted spectrum. nih.gov This approach accounts for the dynamic nature of the molecule in solution.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | ~60-65 | Data not available |

| C2 | ~35-40 | Data not available |

| C3 | ~70-75 | Data not available |

| C4 | ~50-55 | Data not available |

Note: The predicted chemical shifts are estimates based on general principles. Accurate prediction requires specific calculations and referencing to a standard.

Understanding Intermolecular Interactions

The hydroxyl groups and the chlorine atom in this compound enable it to participate in various intermolecular interactions, most notably hydrogen bonding. jchemrev.com Computational methods can provide a detailed understanding of these interactions, which are crucial for explaining the physical properties of the compound, such as its boiling point and solubility.

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in a condensed phase, such as in a solution or as a pure liquid. ulakbim.gov.trmdpi.com These simulations can reveal the preferred modes of intermolecular hydrogen bonding, whether it is between two diol molecules or between the diol and solvent molecules.

Quantum chemical calculations on dimers or small clusters of this compound molecules can quantify the strength of these intermolecular hydrogen bonds. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to investigate the charge transfer associated with hydrogen bond formation, providing a quantitative measure of the bond strength. rsc.org

Table 4: Calculated Properties of Intermolecular Hydrogen Bonds in this compound Dimers (Conceptual)

| Hydrogen Bond Type | Bond Length (Å) | Interaction Energy (kcal/mol) |

| OH···O | ~1.8 - 2.0 | -4 to -6 |

| OH···Cl | ~2.2 - 2.5 | -2 to -3 |

Note: These values are conceptual and based on typical hydrogen bond strengths.

Research Applications and Functional Utility

Role as a Synthetic Intermediate in Fine Chemical Synthesis

The structural features of 4-Chlorobutane-1,3-diol make it a valuable intermediate in the synthesis of fine chemicals. Its two hydroxyl groups and a chlorine atom offer multiple reactive sites for building molecular complexity.

Precursor for Pharmaceutical Intermediates (e.g., Amprenavir, Fosamprenavir related compounds)

This compound, particularly its (S)-enantiomer, is a recognized compound in the synthesis of antiretroviral drugs. It is structurally related to key fragments required for HIV protease inhibitors like Amprenavir and its prodrug, Fosamprenavir. The synthesis of Amprenavir involves a key component, (S)-3-hydroxytetrahydrofuran, which forms the P1 carbamate (B1207046) ligand of the final drug. Retrosynthetic analysis of Amprenavir identifies this tetrahydrofuran (B95107) moiety as a critical building block. The synthesis of such chiral fragments can involve intermediates like (S)-4-Chlorobutane-1,3-diol, which can be cyclized to form the required heterocyclic system.

Furthermore, during the manufacturing process of these pharmaceuticals, related substances and impurities must be monitored and controlled. (S)-4-Chlorobutane-1,3-diol is identified as a pharmaceutical impurity reference standard, indicating its relevance in the quality control and synthesis chain of these drugs. The impurity profile for Fosamprenavir, for instance, includes residual synthetic intermediates from its manufacture. veeprho.com Controlling such impurities is critical, as even small amounts of an incorrect isomer can impact the efficacy and safety of the final active pharmaceutical ingredient (API). google.com

Intermediate for Agrochemical Synthesis

While this compound is a versatile synthetic building block, its specific applications as an intermediate in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature. In principle, its structure could be utilized to create novel pesticides or herbicides, as many agrochemicals contain heterocyclic cores or chiral centers where such an intermediate could be valuable. However, its primary documented role remains within the pharmaceutical sector.

Use in Method Development and Quality Control in Chemical Research

The purity and identity of chemical compounds are paramount in research and manufacturing. This compound serves an important function in ensuring the reliability of analytical methods used in these processes.

Reference Standard for Analytical Method Validation

(S)-4-Chlorobutane-1,3-diol is used as a reference standard, particularly as an impurity standard in pharmaceutical analysis. veeprho.comlookchem.com Reference standards are highly pure compounds essential for validating analytical methods, such as High-Performance Liquid Chromatography (HPLC). google.comgoogle.com These standards act as a benchmark, allowing for the accurate identification and quantification of substances within a complex mixture, such as the amount of a specific impurity in a batch of a drug substance. scbt.com By comparing the analytical response of the sample to that of the reference standard, researchers and quality control analysts can ensure the accuracy and reliability of their measurements. scbt.com

Traceability in Pharmacopeial Standards Research

The use of this compound as a reference material connects to the broader principle of traceability in pharmacopeial standards. Pharmacopeias, such as the United States Pharmacopeia (USP), provide official standards for medicines and other articles. Reference standards provide a crucial link in the chain of traceability, ensuring that analytical results from different laboratories can be reliably compared. This system of using well-characterized standards helps reduce the risk of incorrect results, which could otherwise lead to batch failures or product delays in pharmaceutical manufacturing.

Investigations into Biochemical Synthesis Pathways

The production of chemicals through biological processes, or biosynthesis, is a growing field of interest as an alternative to traditional petrochemical routes. google.com Research has been active in developing microbial pathways for producing various diols, such as 2,3-butanediol (B46004) (2,3-BDO) and 1,4-butanediol (B3395766) (1,4-BDO), from renewable feedstocks. google.comnih.govresearchgate.net These efforts often involve extensive metabolic engineering to introduce and optimize novel enzymatic pathways in host organisms like E. coli or yeast.

However, investigations into the specific biochemical synthesis of this compound are not prominent in the scientific literature. The biosynthesis of halogenated compounds is known to occur in nature, with bacteria being capable of producing chlorinated metabolites. nih.gov These processes often involve halogenating enzymes like haloperoxidases, although these enzymes can be unspecific. nih.gov The development of a specific, regioselective biocatalytic route to a halogenated diol like this compound would require the discovery or engineering of highly specialized enzymes. Currently, this remains a largely unexplored area compared to the more established research into non-natural pathways for non-halogenated diols. google.comnih.gov

Data Tables

Table 1: Physicochemical Properties of (S)-4-Chlorobutane-1,3-diol

| Property | Value |

| Molecular Formula | C4H9ClO2 |

| Molecular Weight | 124.57 g/mol |

| CAS Number | 139013-68-6 |

| Density | 1.229 g/cm³ |

| Boiling Point | 270.23°C at 760 mmHg |

| Flash Point | 117.231°C |

| Refractive Index | 1.474 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Source: LookChem lookchem.com

Enzyme-Substrate Interactions in Biocatalysis

This compound and its derivatives serve as valuable substrates for a range of enzymes, facilitating the study of enzyme-substrate interactions and the stereoselective synthesis of chiral molecules. The presence of a chlorine atom and two hydroxyl groups on a flexible butane (B89635) chain allows for specific binding and orientation within the active sites of various enzymes, particularly ketoreductases and alcohol dehydrogenases.

Research has extensively focused on the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate, a ketone precursor to this compound, to produce optically active ethyl 4-chloro-3-hydroxybutanoate. This chiral compound is a significant building block in the synthesis of pharmaceuticals. Various microorganisms and their isolated enzymes have demonstrated high stereoselectivity in this biotransformation. For instance, enzymes such as aldehyde reductase from Sporobolomyces salmonicolor and ketoreductases from various yeast and bacterial strains have been successfully employed. These enzymes typically utilize NADPH as a cofactor and exhibit high enantioselectivity, yielding either the (R) or (S) enantiomer of the corresponding alcohol.

The stereochemical outcome of these enzymatic reactions is highly dependent on the specific enzyme used, highlighting the nuanced interactions between the substrate and the enzyme's active site. The study of these interactions provides valuable insights into the mechanisms of enzymatic catalysis and aids in the development of biocatalysts for the production of enantiomerically pure compounds.

Table 1: Examples of Enzyme-Substrate Interactions in the Biocatalysis of this compound Precursors

| Enzyme/Biocatalyst | Substrate | Product | Key Findings |

|---|---|---|---|

| Aldehyde Reductase (Sporobolomyces salmonicolor) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | Demonstrated high stereoselectivity for the (R)-enantiomer. |

| Ketoreductase (Recombinant E. coli) | Ethyl 4-chloro-3-oxo-butanoate | Ethyl (R)-4-chloro-3-hydroxy-butanoate | Achieved high enantiomeric excess in the production of the (R)-isomer. |

| Candida parapsilosis IFO 1396 | Racemic 1,3-butanediol (B41344) | (R)-1,3-butanediol | Demonstrated enantio-selective oxidation of the (S)-enantiomer, yielding the (R)-enantiomer. |

Role in Metabolic Pathway Investigations (focus on chemical transformation)

While direct studies utilizing this compound for the primary purpose of investigating metabolic pathways are not extensively documented, its chemical structure suggests potential transformations that can be explored to understand metabolic processes. The presence of a chlorine atom makes it a substrate for dehalogenation reactions, a critical step in the metabolism of many xenobiotic compounds.

The likely metabolic fate of this compound in a biological system would involve two primary types of chemical transformations:

Dehalogenation: The carbon-chlorine bond can be cleaved by haloalkane dehalogenases, enzymes that catalyze the conversion of halogenated aliphatic hydrocarbons to their corresponding alcohols. This enzymatic dehalogenation would transform this compound into 1,2,4-butanetriol. The study of this transformation could provide insights into the substrate specificity and mechanism of dehalogenases.

Oxidation: The primary and secondary alcohol groups of this compound can be oxidized by alcohol dehydrogenases. This would lead to the formation of corresponding aldehydes, ketones, and carboxylic acids. For instance, oxidation of the primary alcohol would yield 4-chloro-3-hydroxybutanal, which could be further oxidized to 4-chloro-3-hydroxybutanoic acid. The study of these oxidation steps can help in understanding the metabolic pathways of diols and the substrate promiscuity of dehydrogenases.

By introducing a chlorinated compound like this compound into a microbial or cellular system and analyzing the resulting metabolites, researchers can probe the activity and specificity of the enzymes involved in xenobiotic degradation and alcohol metabolism.

Contributions to Polymer Science and Material Synthesis

Diols are fundamental building blocks in polymer chemistry, serving as monomers in the synthesis of polyesters and polyurethanes. The two hydroxyl groups of a diol can react with dicarboxylic acids or their derivatives to form ester linkages, leading to the formation of long polyester (B1180765) chains through polycondensation reactions.

While specific examples of the use of this compound in polymer synthesis are not prevalent in the reviewed literature, its structure as a diol suggests its potential as a monomer. The incorporation of a chlorinated diol like this compound into a polymer backbone could impart unique properties to the resulting material. The presence of the chlorine atom could potentially:

Enhance Flame Retardancy: Halogenated compounds are known to be effective flame retardants.

Modify Polymer Solubility and Polarity: The polar C-Cl bond could alter the solubility characteristics of the polymer.

Provide a Site for Post-Polymerization Modification: The chlorine atom can serve as a reactive handle for further chemical modifications of the polymer, allowing for the introduction of other functional groups.

The synthesis of polyesters from diols and dicarboxylic acids is a well-established process. The reaction typically involves heating the monomers in the presence of a catalyst to drive off the water formed during esterification. The use of halohydrins, compounds containing both a halogen and a hydroxyl group, in polymerization reactions is also a known strategy. For example, epichlorohydrin, a related chlorinated compound, is used in the synthesis of epoxy resins and other polymers. Given these precedents, this compound represents a potentially valuable, though currently underexplored, monomer for the synthesis of functional polyesters with tailored properties.

Future Perspectives and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies

The push towards environmentally benign chemical manufacturing has spurred research into greener synthetic routes for compounds like 4-Chlorobutane-1,3-diol. Traditional methods often rely on hazardous reagents and generate significant waste, prompting the exploration of more sustainable alternatives.

Key areas of development include:

Biocatalysis: Utilizing enzymes or whole-cell systems offers a highly selective and environmentally friendly approach. For instance, the asymmetric reduction of precursor ketones using ketoreductases can yield specific stereoisomers of diols under mild conditions. The biocatalytic preparation of related chiral diols, such as (R)-1,3-butanediol, has been successfully demonstrated using newly isolated microbial strains like Candida krusei, which shows high reduction activity and stereospecificity. This approach minimizes the need for heavy metal catalysts and harsh reagents.

Alternative Solvents: Replacing conventional volatile organic compounds with greener solvents is a cornerstone of sustainable chemistry. Research focuses on identifying and optimizing the use of solvents with better safety profiles, such as gamma-valerolactone (B192634) (GVL) or dimethyl sulfoxide (B87167) (DMSO), which could be applied to the synthesis of peptoids and other molecules, reducing reliance on reprotoxic solvents like DMF and NMP.

Flow Chemistry: Continuous flow synthetic techniques provide enhanced control over reaction parameters, improve safety, and can be integrated with other technologies like microwave irradiation or supported catalysts. This methodology allows for more efficient and sustainable production processes compared to traditional batch synthesis.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and simplify purification procedures. This energy-efficient method is a promising avenue for the green synthesis of heterocyclic compounds and other fine chemicals.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Traditional Approach | Green/Sustainable Approach |

| Catalysts | Heavy metal catalysts, strong acids/bases | Biocatalysts (enzymes, whole cells) |

| Solvents | Volatile organic compounds (e.g., DMF, NMP) | Greener solvents (e.g., GVL, DMSO), water |

| Energy Source | Conventional heating (hours/days) | Microwave irradiation (minutes) |

| Process Type | Batch processing | Continuous flow chemistry |

| Waste Profile | High generation of hazardous waste | Reduced waste, more biodegradable byproducts |

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

The stereochemistry of this compound is crucial for its application in synthesizing chiral molecules, particularly pharmaceuticals. Consequently, a significant area of research is the development of catalytic systems that can control the three-dimensional arrangement of atoms with high precision.

Current and future research directions include:

Asymmetric Biocatalysis: Enzymes like carbonyl reductases are highly effective for the stereoselective synthesis of chiral alcohols. Strains such as Candida krusei ZJB-09162 have been identified for their ability to produce (R)-1,3-butanediol with excellent enantiomeric excess (ee) and high conversion rates from 4-hydroxy-2-butanone. Similar screening and genetic engineering of microorganisms could yield biocatalysts tailored for the asymmetric synthesis of (S)-4-Chlorobutane-1,3-diol from suitable precursors.

Chiral Metal Catalysts: While green chemistry aims to reduce reliance on metals, novel, highly efficient metal-based catalysts remain a focus. For example, the synthesis of enantioenriched 1,2-diols and 1,3-diols can be achieved through catalytic asymmetric methods that functionalize C(sp3)-H bonds. These methods may use nickel catalysts with chiral ligands to achieve high diastereoselectivity.

Organocatalysis: Metal-free organic molecules that can catalyze stereoselective reactions are an attractive alternative. While not yet specifically applied to this compound, the broader field of organocatalysis is rapidly expanding and could offer new routes for its enantioselective synthesis.

Integration with Advanced Automation and Artificial Intelligence in Chemical Synthesis

The convergence of artificial intelligence (AI), machine learning (ML), and robotic automation is set to revolutionize chemical synthesis. These technologies can accelerate the discovery and optimization of synthetic routes for molecules like this compound.

Key integrations include:

AI-Driven Retrosynthesis: AI platforms can analyze vast chemical databases to propose novel and efficient synthetic pathways. These tools can identify potential starting materials and rank synthetic routes based on feasibility and efficiency, moving beyond human intuition.

Machine Learning for Reaction Optimization: ML algorithms, particularly Bayesian optimization, are powerful tools for fine-tuning reaction conditions. By learning from a small number of initial experiments, these algorithms can predict the optimal parameters (temperature, solvent, catalyst concentration) to maximize yield and selectivity, saving significant time and resources.

Automated Robotic Systems: Robotic platforms can execute complex chemical syntheses with high precision and reproducibility, operating 24/7 without human intervention. When combined with AI for decision-making, these "self-driving labs" can autonomously plan, execute, and analyze experiments, accelerating the pace of chemical discovery. Researchers have already developed AI-powered mobile robots that can perform exploratory chemistry tasks much faster than a human researcher.

Table 2: Impact of AI and Automation in Synthesis

| Area | Application | Benefit for this compound Synthesis |

| Synthesis Planning | AI-driven retrosynthesis software | Rapidly identifies and ranks novel, efficient production routes. |

| Condition Optimization | Machine learning algorithms (e.g., Bayesian optimization) | Finds optimal reaction conditions for yield and stereoselectivity with minimal experiments. |

| Execution | Automated robotic platforms | Enables high-throughput screening and reliable, reproducible synthesis. |

| Decision Making | Integrated AI and robotics | Creates autonomous "self-driving labs" for accelerated discovery of new synthesis methods. |

Discovery of New Derivatization Pathways and Applications

This compound is a bifunctional molecule, containing both a hydroxyl group and a halogen, making it a versatile intermediate for creating a variety of other compounds.

A primary derivatization pathway is the intramolecular SN2 reaction. In the presence of a base, the hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon atom bearing the chlorine atom, displacing it to form a cyclic ether known as an epoxide. This transformation is a variation of the Williamson ether synthesis and is a key step in many complex syntheses.

Halohydrins, in general, serve as important precursors in organic synthesis. They can be used to synthesize various substituted alcohols and can participate in reactions with nucleophiles like cyanide and azide. The specific structure of this compound makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. It is listed as an intermediate or impurity in the synthesis of drugs like Amprenavir and Afatinib.

Theoretical and Experimental Synergy in Understanding Reactivity

A deeper understanding of the reactivity of this compound is being achieved through the powerful combination of theoretical modeling and experimental validation. The synthesis of halohydrins from alkenes, for example, is a classic reaction where this synergy is evident.

The widely accepted mechanism involves the formation of a cyclic 'halonium ion' intermediate. This theoretical model successfully explains several key experimental observations:

Stereochemistry: The nucleophile (in this case, water) attacks the halonium ion from the side opposite to the halogen bridge (a backside attack). This results in an anti-addition, where the halogen and hydroxyl groups are on opposite faces of the original double bond, a stereochemical outcome that is consistently verified experimentally.

Regioselectivity: In reactions with unsymmetrical alkenes, the nucleophile preferentially attacks the more substituted carbon of the halonium ion. This is because the more substituted carbon can better stabilize the partial positive charge, a principle that aligns with Markovnikov's rule.

Computational chemistry, using methods like Density Functional Theory (DFT), allows researchers to model transition states and reaction pathways, providing insights that are difficult to obtain through experiments alone. This synergy between theory and practice is crucial for predicting reaction outcomes, designing better catalysts, and controlling the selectivity of reactions involving this compound and related compounds.

常见问题

Basic: What safety protocols are critical when handling 4-Chlorobutane-1,3-diol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., fluorocarbon rubber) and safety glasses. Wear protective lab coats to minimize skin contact .

- Storage: Store away from heat sources and ignition points. Maintain in a cool, well-ventilated area with temperature controls .

- Emergency Measures: In case of exposure, wash hands thoroughly before breaks and consult a physician immediately. Safety showers and eyewash stations must be accessible .

- Risk Assessment: Conduct a pre-experiment risk assessment to determine appropriate engineering controls (e.g., fume hoods) and air-purifying respirators if vapor concentrations exceed safe limits .

Basic: How can researchers synthesize this compound, and what are the key reaction parameters?

Methodological Answer:

- Synthetic Routes:

- Optimization:

Basic: What physicochemical properties of this compound are essential for experimental design?

Methodological Answer:

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 270.2±25.0°C (760 Torr) | |

| LogP | -0.031 (indicating hydrophilicity) | |

| Density | 1.229 g/cm³ (20°C) | |

| Refractive Index | 1.473 | |

| Solubility | 177 g/L in water (25°C) |

These parameters guide solvent selection, purification (e.g., distillation), and stability assessments during storage .

Advanced: How can analytical methods resolve contradictions in spectral data for this compound?

Methodological Answer:

- Spectral Validation:

- Case Study: Adjust predicted C chemical shifts by ±3 ppm to account for solvent effects or crystallographic packing .

Advanced: What strategies optimize the detection of this compound in complex matrices?

Methodological Answer:

- GC-MS Protocols:

- Derivatization: Use silylation agents (e.g., BSTFA) to enhance volatility .

- Ionization Modes: Combine electron ionization (EI) for structural confirmation and negative chemical ionization (NCI) for sensitivity at low concentrations .

- Internal Standards: Isotopically labeled analogs (e.g., C-4-Chlorobutane-1,3-diol) improve quantification accuracy in food or biological samples .

Advanced: How does this compound function in pharmaceutical intermediate synthesis?

Methodological Answer:

- Case Study 1: As a precursor for artificial nucleic acids, its hydroxyl and chlorinated groups enable selective glycosylation in (R)-4-amino-butane-1,3-diol derivatives .

- Case Study 2: In Schiff base ligand synthesis, it coordinates with cobalt(III) to form catalysts for oxidation reactions, requiring strict stereochemical control .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts, ensuring >98% purity for downstream applications .

Advanced: How to assess the stability of this compound under varying experimental conditions?

Methodological Answer:

- Thermal Stability:

- pH Sensitivity:

- Long-Term Storage: Store under nitrogen at 4°C to suppress oxidation, confirmed via periodic HPLC analysis .

Advanced: What computational approaches validate the stereochemistry of this compound derivatives?

Methodological Answer:

- Molecular Modeling:

- DFT Calculations: Optimize (R)- and (S)-enantiomer geometries using Gaussian at the B3LYP/6-31G* level to predict NMR/IR spectra .

- Docking Studies: Simulate interactions with enzymatic targets (e.g., oxidoreductases) to rationalize enantioselectivity in catalysis .

- Crystallography: Single-crystal X-ray diffraction confirms absolute configuration, with CIF files deposited in public databases (e.g., CCDC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。